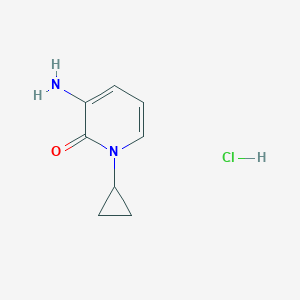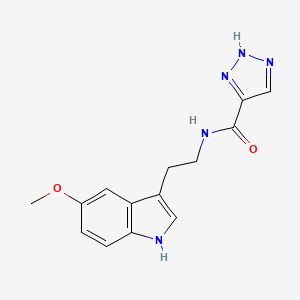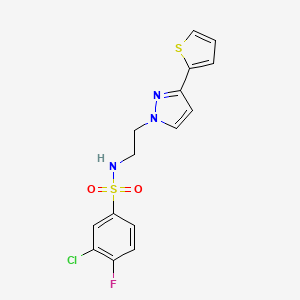![molecular formula C14H11BrFNO B2867975 4-bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol CAS No. 1232817-85-4](/img/structure/B2867975.png)
4-bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol” is a synthetic organic compound . It has a molecular weight of 308.15 and a molecular formula of C14H11BrFNO .
Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom (Br), a fluorine atom (F), a nitrogen atom (N), and an oxygen atom (O), along with carbon © and hydrogen (H) atoms . The exact arrangement of these atoms in the molecule would require more specific information or computational modeling to determine.Physical and Chemical Properties Analysis
This compound has a molecular weight of 308.15 . Other physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination or further literature search.Scientific Research Applications
Selective Detection of Metal Ions
One significant application of bromoaniline-based Schiff base chemosensors, closely related to the compound of interest, is in the selective detection of metal ions. For instance, (E)-4-bromo-2-(((4-bromophenyl)imino)methyl)phenol and its derivatives have been utilized for the notable and selective detection of Cu2+ and Zn2+ ions. These compounds form complexes with these ions, which can be exploited for the next step detection of Al3+ and Hg2+ ions, exhibiting impressive results via turn-off fluorescence quenching. This property has been harnessed to construct molecular memory devices, demonstrating the compound's multifaceted applications in sensor technology and information storage (Das et al., 2021).
Structural and Thermal Analyses
Another application involves the synthesis, structural, and thermal analyses of metal complexes involving derivatives of 4-bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol. These complexes exhibit distinct geometric structures and have been characterized through various methods, including X-ray diffraction, FT-IR, UV–Vis, and thermal analyses. Such studies provide valuable insights into the coordination chemistry and stability of these complexes, contributing to the development of new materials with potential applications in catalysis, materials science, and molecular electronics (Takjoo et al., 2013).
Chemical Fixation of CO2
The compound and its derivatives have also been explored for their utility in the chemical fixation of CO2 into cyclic carbonates, showcasing their potential in carbon capture and utilization (CCU) technologies. This process is critical for environmental protection, as it offers a sustainable method for reducing CO2 emissions. Metal complexes of the compound serve as catalysts for this reaction, underlining the compound's role in addressing climate change challenges by facilitating the conversion of CO2 into valuable products (Ikiz et al., 2015).
Molecular Docking and Computational Studies
Furthermore, computational studies and molecular docking have highlighted the compound's potential in binding with biological macromolecules. Such interactions are crucial for the development of novel therapeutic agents and for understanding the mechanism of action at the molecular level. The compound's ability to inhibit certain enzymes or bind to DNA or proteins can be leveraged in drug design and discovery, providing a foundation for future pharmacological applications (Sert et al., 2020).
Properties
IUPAC Name |
4-bromo-2-[(2-fluoro-4-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO/c1-9-2-4-13(12(16)6-9)17-8-10-7-11(15)3-5-14(10)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKIYGXFPWYUEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)Br)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-2-oxo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2867897.png)

![Methyl 2-[(1-ethyl-3-methylpyrazol-4-yl)amino]acetate](/img/structure/B2867903.png)
![3-[3-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B2867904.png)
![Sodium;2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrimidin-2-yl]acetate](/img/structure/B2867905.png)

![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-nitrophenyl)-2-oxoacetamide](/img/structure/B2867907.png)


![6-chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2867913.png)
![2-Amino-4-(4-methoxyphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2867914.png)

